

managing fatigue during Inavolisib therapy

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Compound Focus: Inavolisib

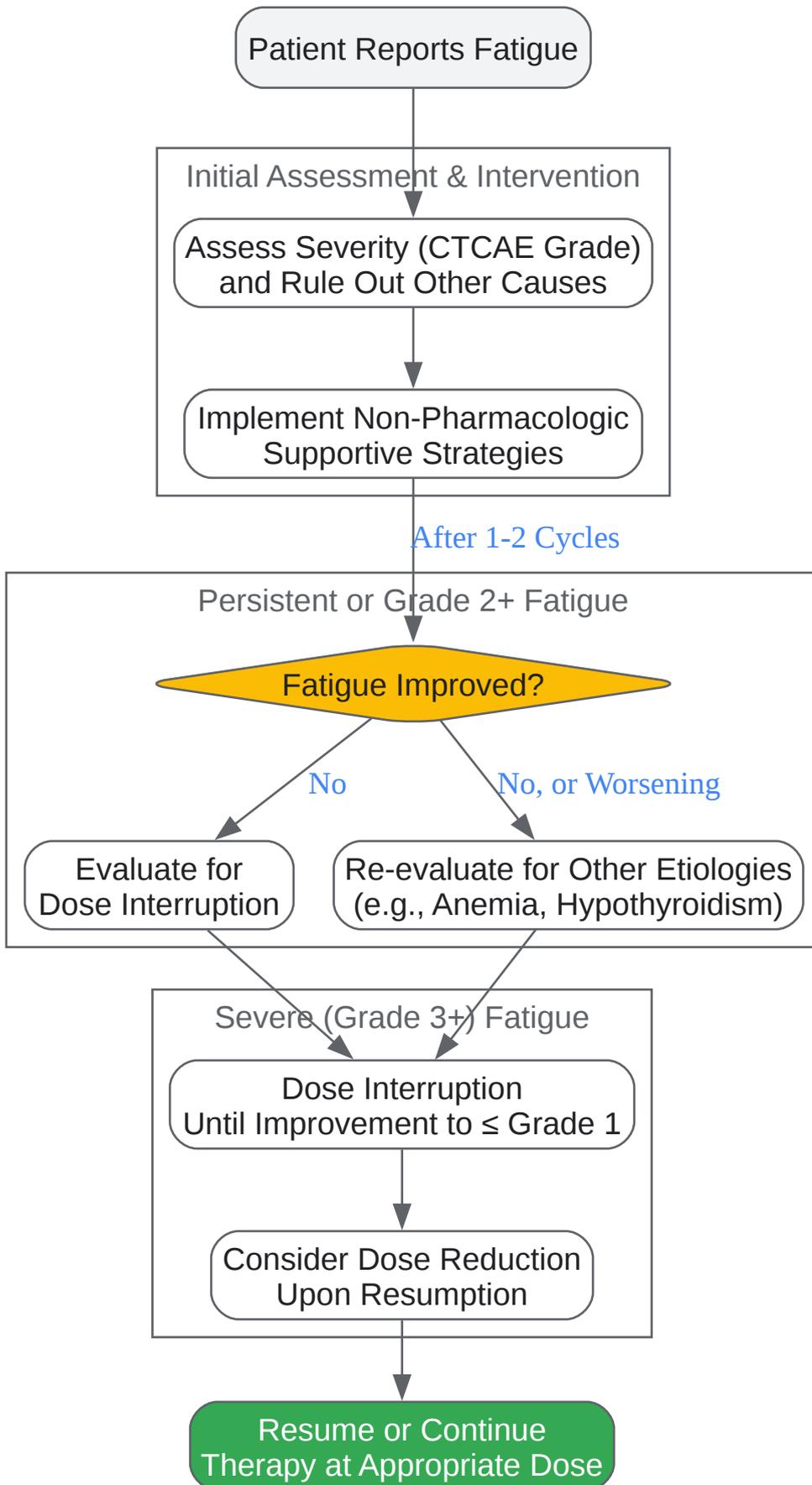
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Fatigue Management Clinical Algorithm

The following diagram outlines the decision-making process for managing fatigue in patients on an **Inavolisib**-based regimen.



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Fatigue Incidence and Laboratory Abnormalities

Fatigue is a common adverse reaction during **Inavolisib** therapy. The following table summarizes its incidence and commonly associated laboratory abnormalities from the INAVO120 trial [1] [2].

Adverse Reaction / Laboratory Abnormality	Itovebi Arm (n=162)	Placebo Arm (n=162)
Fatigue	38%	25%
Grade 3-4 Fatigue	1.9%	1.2%
Hemoglobin Decreased	88% (8% Grade 3-4)	85% (2.5% Grade 3-4)
Neutrophils Decreased	95% (82% Grade 3-4)	97% (79% Grade 3-4)
Lymphocytes Decreased	72% (9% Grade 3-4)	68% (14% Grade 3-4)

Fatigue Management and Investigation Guide

Based on the clinical data, here is a guide for clinical management and systematic investigation of fatigue.

Supportive Care and Patient Counseling

- **Energy Conservation:** Advise patients on activity pacing and prioritizing tasks.
- **Physical Activity:** Encourage light-to-moderate physical activity like walking.
- **Nutrition and Hydration:** Ensure adequate nutrition and hydration.
- **Sleep Hygiene:** Promote good sleep practices.

Systematic Investigation of Contributing Factors

Given the high incidence of hematologic laboratory abnormalities, fatigue is often multifactorial. A structured investigation is crucial [1].

- **Assess for Hematologic Toxicity:** Check complete blood count for anemia and neutropenia.
- **Review Other Common Adverse Reactions:** Evaluate for diarrhea, nausea, decreased appetite, or electrolyte imbalances.
- **Rule Out Other Etiologies:** Investigate hypothyroidism or other medical conditions.

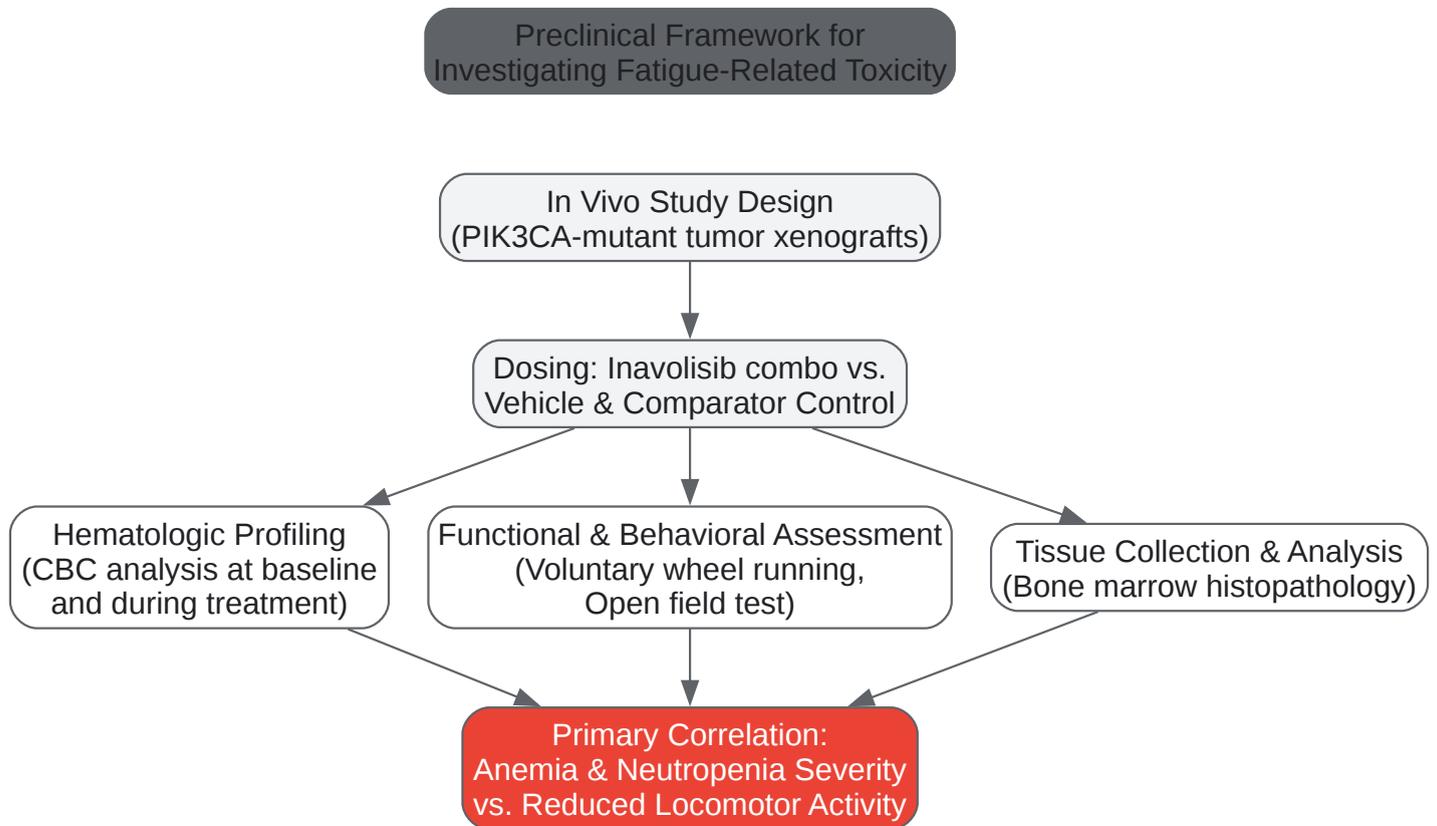
Dose Modification Guidelines

For fatigue that is severe, persistent, or associated with other significant toxicities, the following dose modifications from the prescribing information should be considered [1] [2]:

- **Grade 3 Fatigue:** Interrupt Itovebi until symptoms improve to Grade 1 or less. Consider resuming at the same or a reduced dose based on clinical judgment.
- **Grade 4 Fatigue:** Permanently discontinue Itovebi.

Framework for Assessing Fatigue in Preclinical Models

While specific protocols for fatigue are not detailed in the available sources, its common association with anemia and neutropenia provides a basis for investigation. The following framework outlines key experimental approaches based on general principles.



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Key Experimental Methodologies:

- **Hematologic Profiling:** Collect and analyze blood samples for **Complete Blood Count (CBC)** at regular intervals. Track hemoglobin, neutrophil, and lymphocyte counts over time, correlating them with the dosing schedule.
- **Functional and Behavioral Assessment:**
 - **Voluntary Wheel Running:** Measure the daily distance run by rodents as a direct correlate for energy levels and motivation.
 - **Open Field Test:** Quantify total distance moved, rearing, and time spent in the center to assess general locomotor activity and exploration.
- **Tissue Collection and Analysis:** Perform histopathological examination of bone marrow to assess cellularity and evidence of myelosuppression.

Conclusion and Key Takeaways

- **Fatigue is a Common Side Effect:** It occurs in a significant portion of patients treated with the **Inavolisib** regimen and is often linked to hematologic toxicities [1].
- **Management is Multifaceted:** Initial management should focus on supportive care, with dose modifications reserved for more severe cases.
- **Preclinical Assessment is Possible:** The provided framework offers a starting point for designing experiments to investigate the mechanisms and modulators of therapy-related fatigue.

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References

1. Itovebi Regimen Safety Profile [itovebi-hcp.com]
2. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]

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